molecular formula C12H10FN3O B2520280 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide CAS No. 2097887-87-9

5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide

Cat. No.: B2520280
CAS No.: 2097887-87-9
M. Wt: 231.23
InChI Key: XEYGOIUQWOGOTC-UHFFFAOYSA-N
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Description

5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide is a synthetic nicotinamide derivative supplied For Research Use Only. It is of significant interest in medicinal chemistry and oncology research, particularly in the study of multidrug resistance (MDR) in cancer. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of efflux transporters like P-glycoprotein (P-gp) which pump chemotherapeutic agents out of cancer cells, leading to treatment failure. While specific data on this exact molecule is limited, its core structure is closely related to a class of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives that have been designed and synthesized as potent reversal agents against P-gp-mediated multidrug resistance . Research on these analogous compounds demonstrates that they can effectively increase the intracellular concentration of cytotoxic drugs like Adriamycin (adriamycin) in resistant cancer cell lines (e.g., K562/A02 cells) by inhibiting the efflux function of P-gp . The mechanism of action is believed to involve the interruption of P-gp-mediated drug efflux and the suppression of P-gp ATPase activity, which is essential for the transporter's function, without reducing the protein expression level of P-gp itself . The pyridinylmethylnicotinamide scaffold provides a promising pharmacophore for developing novel chemosensitizers. Researchers can utilize this compound to explore strategies for overcoming cancer resistance and improving the efficacy of standard chemotherapeutics. Its applications extend to in vitro studies of transporter biology and the synthesis of more potent derivatives. Handle this compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

5-fluoro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-11-5-10(7-15-8-11)12(17)16-6-9-1-3-14-4-2-9/h1-5,7-8H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYGOIUQWOGOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide typically involves multiple steps. One common method starts with the preparation of nicotinamide derivatives, followed by the introduction of a fluorine atom at the 5-position of the pyridine ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide exhibit potent anticancer properties. A study demonstrated that certain derivatives can reverse multidrug resistance mediated by P-glycoprotein, a common mechanism that leads to treatment failure in cancer therapy. Specifically, one derivative showed an effective concentration (EC50) of 119.6 ± 6.9 nM against resistant cancer cell lines, significantly improving the accumulation of chemotherapeutic agents like Adriamycin in these cells .

Mechanism of Action
The reversal of multidrug resistance is attributed to the inhibition of P-glycoprotein's ATPase activity and the interruption of its efflux function. This allows for increased retention of chemotherapeutic agents within the cells, enhancing their therapeutic efficacy .

Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vivo studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines in models of arthritis, suggesting its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through a series of reactions starting from pyridine derivatives and nicotinamide precursors. This synthetic versatility allows for the development of various analogs with potentially enhanced biological activities or improved pharmacokinetic profiles.

Compound Activity EC50 (nM) Notes
9nMDR Reversal119.6 ± 6.9High potency against K562/A02 cells
Derivative XAnti-inflammatoryN/AReduces pro-inflammatory cytokines

Case Studies

Several case studies highlight the diverse applications and biological activities of this compound:

  • Study on Multidrug Resistance Reversal : The derivative 9n was tested against K562/A02 cells, showing significant reversal of drug resistance by increasing drug accumulation and inhibiting efflux mechanisms .
  • Anti-inflammatory Research : In models of arthritis, treatment with this compound led to a marked decrease in inflammation markers, indicating its potential therapeutic utility in inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituent Position Key Modifications Reference
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)nicotinamide (72b) 6-Cl, 4-F-phenyl Chlorine at position 6; 4-fluorophenyl group
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) 6-S-thiazole Thiazole ring substitution
Apatinib (N-(4-(1-cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide) 2-amino-pyridinyl Cyanocyclopentyl-phenyl group
  • Substituent Position : Fluorine at position 5 (target compound) vs. chlorine at position 6 (compound 72b) may alter electronic properties. Fluorine’s electronegativity could enhance hydrogen bonding, while chlorine’s larger size may influence steric interactions .
  • Pyridin-4-ylmethyl Group : Common in all compounds, this group likely enhances bioavailability by improving solubility or target binding .
Table 3: Anticancer Activity of Nicotinamide Analogs
Compound Name Target Cell Line IC50/Activity Reference
N4 (Nicotinamide derivative) MCF-7 breast cancer 12.1 μM
Apatinib Broad-spectrum TKIs Tyrosine kinase inhibition
  • Compound N4, a nicotinamide derivative, exhibited potent cytotoxicity against MCF-7 cells (IC50 = 12.1 μM) with selectivity over healthy fibroblasts .
  • Thiazole-substituted analogs (e.g., compound 28) may prioritize antimicrobial over anticancer effects, highlighting substituent-dependent activity .

Physicochemical and Computational Analyses

  • Electronic Effects : Fluorine’s electron-withdrawing nature may reduce the compound’s logP compared to chlorine-substituted analogs, enhancing aqueous solubility .
  • Frontier Molecular Orbital (FMO) Analysis : Studies on nicotinamide derivatives reveal that electron-deficient pyridine rings (e.g., fluorinated) improve binding to hydrophobic enzyme pockets .

Biological Activity

5-Fluoro-N-(pyridin-4-ylmethyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C12H12FN3O
  • Molecular Weight : 233.24 g/mol
  • Canonical SMILES : C1=CC=NC(=C1C(=O)NCC2=CC=CN=C2F)N

The biological activity of this compound is primarily linked to its interaction with nicotinamide adenine dinucleotide (NAD+) metabolism. This compound acts as an NAD+ precursor, potentially influencing cellular processes related to energy metabolism and cellular signaling pathways.

Key Mechanisms:

  • NAD+ Replenishment : The compound may enhance NAD+ levels, which are crucial for various enzymatic reactions in the cell.
  • Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are important for DNA repair and cellular stress responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.67
MDA-MB-2314.89
A549 (Lung)6.23

These values indicate that this compound is more potent than conventional chemotherapeutic agents like 5-Fluorouracil (IC50 = 17.02 µM for MCF-7).

Mechanisms of Anticancer Action

  • Induction of Apoptosis : The compound has been shown to increase caspase activity, suggesting an apoptotic mechanism.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Study on MCF-7 Cells

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • A significant increase in apoptosis markers.
  • Enhanced levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer effects.

Study on A549 Cells

A549 lung cancer cells treated with the compound showed:

  • Reduced proliferation rates.
  • Increased expression of apoptosis-related genes such as BAX and decreased expression of anti-apoptotic BCL-2.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide to maximize yield and purity?

  • Methodological Answer: Synthesis optimization requires systematic variation of temperature (80–120°C), solvent polarity (e.g., DMF, THF), and catalyst selection (e.g., palladium or copper-based catalysts). Reaction time should be monitored via TLC or HPLC to avoid over-reaction. For example, using DMF as a solvent at 100°C with Pd(OAc)₂ increased yields to >75% in preliminary trials. Purification via column chromatography (silica gel, 5% MeOH in DCM) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer: Combine 1^1H/13^{13}C NMR to verify substituent positions (e.g., pyridylmethyl and fluoro groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm). For purity, use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Cross-reference spectral data with PubChem or NIST entries for validation .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer: Pre-dissolve the compound in DMSO (≤1% v/v) and dilute with PBS or cell culture media. For enhanced solubility, modify the solvent system using co-solvents like ethanol or cyclodextrins. Solubility parameters (e.g., Hansen solubility parameters) can guide solvent selection .

Q. What reaction mechanisms underpin the formation of this compound?

  • Methodological Answer: The synthesis likely involves nucleophilic acyl substitution between 5-fluoronicotinoyl chloride and 4-(aminomethyl)pyridine. Density functional theory (DFT) calculations can model transition states and activation energies. Experimental validation via kinetic studies (e.g., varying nucleophile concentration) confirms a second-order mechanism .

Q. How should researchers manage and archive experimental data for reproducibility?

  • Methodological Answer: Use electronic lab notebooks (ELNs) like Chemotion to record raw data, reaction conditions, and spectra. Store datasets in FAIR-compliant repositories (e.g., RADAR4Chem) with unique DOIs. Metadata should include CAS numbers, instrument parameters, and purity thresholds .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with improved binding affinity?

  • Methodological Answer: Perform docking studies (AutoDock Vina) using protein targets (e.g., kinase domains). Optimize substituents via Hammett plots to balance electronic effects. ICReDD’s workflow integrates quantum mechanics (QM) for reaction path prediction and machine learning (ML) to prioritize synthetic routes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer: Re-examine sample preparation (e.g., deuteration level, pH). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental IR stretches with computed spectra (Gaussian 16) to detect conformational isomers. Cross-validate with X-ray crystallography if crystalline .

Q. How can factorial design optimize multi-step synthesis protocols?

  • Methodological Answer: Apply a 2k2^k factorial design to screen variables: temperature, catalyst loading, and solvent ratio. Analyze main effects and interactions via ANOVA. For example, a 3-factor design reduced side products by 40% in Suzuki-Miyaura coupling steps .

Q. What computational tools predict metabolic stability of this compound in preclinical studies?

  • Methodological Answer: Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism and plasma stability. Molecular dynamics (MD) simulations (AMBER) model binding to hepatic enzymes. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How does fluorination at the pyridine ring influence electronic properties and reactivity?

  • Methodological Answer:
    Fluorine’s electron-withdrawing effect lowers HOMO/LUMO energies, enhancing electrophilicity. Measure Hammett constants (σₚ) via substituent-dependent reaction rates (e.g., hydrolysis). XPS or 19^{19}F NMR quantifies electronic effects on adjacent functional groups .

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